molecular formula C8H18N2O2S B13194529 N-(Piperidin-4-YL)propane-1-sulfonamide CAS No. 845775-45-3

N-(Piperidin-4-YL)propane-1-sulfonamide

Cat. No.: B13194529
CAS No.: 845775-45-3
M. Wt: 206.31 g/mol
InChI Key: HMFFHCKOIQTSMA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Sulfonamide Scaffolds in Pharmaceutical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. osti.govnih.gov Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. researchgate.net The piperidine scaffold can be found in a wide array of drugs with diverse therapeutic applications, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govcymitquimica.com

Similarly, the sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. mdpi.comchemscene.com Initially recognized for their antibacterial properties, sulfa drugs were the first class of broadly effective systemic antimicrobials and played a pivotal role in medicine before the widespread use of penicillin. mdpi.commdpi.com Beyond their antimicrobial activity, sulfonamides are present in a variety of modern drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. mdpi.combldpharm.com The sulfonamide group can act as a key pharmacophore, engaging in critical hydrogen bonding interactions with biological targets. chemscene.com

Overview of the Chemical Compound's Role as a Research Molecule and Building Block

N-(Piperidin-4-YL)propane-1-sulfonamide is primarily utilized as a versatile intermediate and building block in the synthesis of more elaborate molecules for pharmacological investigation. cymitquimica.com Its structure offers multiple points for chemical modification, allowing chemists to systematically alter its properties to achieve desired biological activity. The piperidine nitrogen can be functionalized, and the sulfonamide group can be further substituted, providing a modular platform for creating libraries of new compounds for drug screening.

The utility of this compound is highlighted in the development of novel therapeutic agents. For instance, it serves as a foundational structure for creating derivatives with potential applications in treating infectious diseases and cancer. mdpi.com Researchers have used this compound as a starting material to synthesize new series of compounds with antibacterial and antifungal properties. bldpharm.com

PropertyValue
Molecular Formula C₈H₁₈N₂O₂S
Molecular Weight 206.3 g/mol
IUPAC Name This compound
CAS Number 845626-18-8

Historical Context and Evolution of Related Bioactive Compounds

The development of compounds like this compound is a direct result of the long history of both piperidine and sulfonamide chemistry in medicine. The story of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. mdpi.com This discovery ushered in the era of chemotherapy and saved countless lives. mdpi.com Over the decades, thousands of sulfonamide derivatives have been synthesized, leading to drugs with improved efficacy and a broader spectrum of activity. mdpi.com

The therapeutic importance of the piperidine ring can be traced back to the isolation of naturally occurring alkaloids such as piperine (B192125) from black pepper. The synthesis of piperidine-containing compounds has been a focus of medicinal chemistry for over a century, leading to the development of numerous blockbuster drugs. nih.gov The continuous exploration of both piperidine and sulfonamide scaffolds has naturally led to their combination in molecules like this compound, which represent a modern approach to leveraging the proven benefits of these structural motifs.

Research and Synthesis

Detailed research findings on this compound itself are limited, as it is primarily used as an intermediate. However, studies on its derivatives provide valuable insight into its role as a building block.

For example, a study focused on the synthesis of novel sulfonamide derivatives containing a piperidine moiety demonstrated significant bioactivity against plant pathogens. bldpharm.com In this research, the core structure related to this compound was modified with various alkyl side chains, leading to compounds with potent antibacterial activity. bldpharm.com

Another area of research involves the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which have shown promising antimicrobial activities. nih.gov The synthesis of these complex molecules relies on the availability of piperidine-containing building blocks, underscoring the importance of compounds like this compound in the synthetic pathway.

The synthesis of this compound itself can be achieved through standard organic chemistry reactions. Typically, it would involve the reaction of 4-aminopiperidine (B84694) with propane-1-sulfonyl chloride in the presence of a suitable base to facilitate the formation of the sulfonamide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

845775-45-3

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-piperidin-4-ylpropane-1-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-2-7-13(11,12)10-8-3-5-9-6-4-8/h8-10H,2-7H2,1H3

InChI Key

HMFFHCKOIQTSMA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCNCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Piperidin 4 Yl Propane 1 Sulfonamide

Established Synthetic Routes for the Core Structure

The synthesis of the N-(piperidin-4-yl)propane-1-sulfonamide core relies on well-established reactions that form the crucial sulfonamide bond.

The classical and most direct approach to synthesizing the core structure involves a multi-step sequence. This process typically begins with the reaction between a protected form of 4-aminopiperidine (B84694) and propane-1-sulfonyl chloride. The use of a protecting group, such as tert-butoxycarbonyl (Boc), on the piperidine (B6355638) nitrogen is essential to prevent side reactions and ensure selective acylation at the 4-amino position.

The general synthetic pathway can be outlined as follows:

Protection: The secondary amine of the piperidine ring is protected. For instance, reacting 4-aminopiperidine with di-tert-butyl dicarbonate (B1257347) yields 1-Boc-4-aminopiperidine.

Sulfonamide Formation: The protected aminopiperidine is then reacted with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent like dichloromethane. This nucleophilic substitution reaction forms the sulfonamide bond.

Deprotection: The final step involves the removal of the protecting group, typically by treating the intermediate with a strong acid such as trifluoroacetic acid or hydrochloric acid, to yield the final product, this compound. mdpi.com

This multi-step approach is highly adaptable and is a cornerstone in the synthesis of various piperidine-containing sulfonamide derivatives. researchgate.net

Reductive amination serves as a powerful alternative for constructing sulfonamide frameworks, particularly for synthesizing N-alkylated sulfonamides. ionike.com While less direct for the primary target, this method is crucial for creating substituted analogues. The process involves the reaction of a ketone or aldehyde with a sulfonamide, which proceeds through an intermediate imine (or a related species) that is subsequently reduced in situ.

Key aspects of this methodology include:

Catalysis: Asymmetric reductive amination of poorly nucleophilic sulfonamides has been achieved using nickel catalysts in conjunction with titanium alkoxides. researchgate.net

Solid-Phase Synthesis: A combinatorial library of sulfonamides has been produced on a solid support utilizing a ClTi(O-i-Pr)3-promoted reductive amination step, demonstrating the technique's utility in high-throughput chemistry. bohrium.com

Reductants: A variety of reducing agents can be employed, with isopropanol (B130326) being a safe and inexpensive source of hydrogen for certain catalytic systems. researchgate.net

Derivatization Strategies for Analogues

The this compound scaffold can be readily modified to generate a diverse range of analogues. Derivatization can occur at two primary sites: the piperidine ring's nitrogen and the propane-1-sulfonamide (B152785) moiety.

The secondary amine of the piperidine ring is a nucleophilic site, making it an ideal handle for introducing various substituents through N-alkylation or N-arylation.

Classical N-Alkylation: This method involves reacting the parent compound with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netechemi.com

"Borrowing Hydrogen" Catalysis: A more modern and atom-economical approach is the N-alkylation using alcohols as the alkylating agents. ionike.comorganic-chemistry.org This process, often termed the "borrowing hydrogen" or "hydrogen autotransfer" method, uses transition metal catalysts (e.g., based on Iridium, Ruthenium, or Manganese) to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. organic-chemistry.orgrsc.org

Comparison of N-Substitution Methods on the Piperidine Ring
MethodAlkylating AgentTypical Catalyst/BaseByproductKey Advantage
Classical N-AlkylationAlkyl Halides (R-X)K₂CO₃, DIPEAHalide SaltWell-established, broad scope researchgate.net
Borrowing HydrogenAlcohols (R-OH)Ir, Ru, or Mn complexesWaterAtom-economical, environmentally benign ionike.comorganic-chemistry.org
Reductive AminationAldehydes/KetonesReducing agent (e.g., NaBH₃CN)Varies with reductantDirectly uses carbonyl compounds echemi.com

Alterations to the propane-1-sulfonamide portion of the molecule can be achieved either by building the molecule from different starting materials or by post-synthetic modification.

Varying the Sulfonyl Chloride: The most straightforward method to modify this moiety is to use a different sulfonyl chloride during the initial synthesis. For example, employing ethanesulfonyl chloride or benzenesulfonyl chloride instead of propane-1-sulfonyl chloride would yield the corresponding ethyl or phenyl sulfonamide analogues, respectively.

Late-Stage Functionalization: Advanced catalytic methods allow for the direct modification of the sulfonamide group in the fully formed molecule. A notable example is the carbene-catalyzed enantioselective modification of sulfonamides to form phthalidyl derivatives. rsc.org This approach enables the selective transformation of the sulfonamide N-H bond under mild conditions, offering a pathway to complex prodrugs or other functionalized molecules. rsc.org

Alternative Precursors: The use of reagents like 1,3-propane sultone to react with amines can also be a route to introduce the 3-sulfopropyl group onto a nitrogen atom, providing an alternative synthetic strategy for building the core structure. utwente.nl

Green Chemistry Approaches in Piperidine-Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety and efficiency.

Aqueous Synthesis: A significant advancement is the development of sulfonamide synthesis in water. rsc.org This methodology can use equimolar amounts of the amine and sulfonyl chloride, omitting the need for organic bases. Product isolation is often simplified to filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org

Catalytic N-Alkylation with Alcohols: As mentioned previously, the use of alcohols as alkylating agents via "borrowing hydrogen" catalysis is a prime example of a green synthetic method. It avoids the use of toxic alkyl halides and generates water as the sole stoichiometric byproduct. ionike.comorganic-chemistry.org

Electrochemical Synthesis: An emerging green technique is the electrochemical oxidative coupling of amines and thiols to directly form sulfonamides. acs.org This method avoids pre-functionalized reagents like sulfonyl chlorides and instead uses electrons as the oxidant, representing a significant advance in sustainable chemical synthesis. researchgate.net

Green Chemistry Strategies in Sulfonamide Synthesis
ApproachKey PrincipleAdvantageReference
Synthesis in WaterReplacement of organic solvents with waterReduced solvent waste, simplified workup, avoids organic bases rsc.org
Borrowing Hydrogen CatalysisUse of alcohols instead of alkyl halides for N-alkylationHigh atom economy, water is the only byproduct, avoids toxic reagents ionike.comorganic-chemistry.org
Electrochemical CouplingDirect coupling of thiols and amines using electricityAvoids use of sulfonyl chlorides, uses electrons as a clean oxidant acs.org

Molecular Target Identification and Mechanistic Elucidation Pre Clinical Focus

Serotonin (B10506) 5-HT6 Receptor Modulation

The N-(Piperidin-4-YL)propane-1-sulfonamide scaffold is a key structural feature in a class of compounds investigated for their interaction with the serotonin 5-HT6 receptor. Pre-clinical research has focused on characterizing the binding affinity and functional activity of these molecules to determine their potential as modulators of this specific G-protein coupled receptor, which is predominantly expressed in the central nervous system.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in analyzing the binding affinity of various piperidinyl-sulfonamide derivatives to the 5-HT6 receptor. nih.gov These analyses have identified key molecular features that govern the potency of these ligands. Research into related N-arylsulfonylindoles has shown that substitutions on the indole (B1671886) ring can be detrimental to binding affinity when compared to unsubstituted parent compounds. mdpi.com For example, the introduction of a methoxy (B1213986) or fluorine group at the C-5 position of the indole nucleus in certain series resulted in a decrease in affinity for the 5-HT6 receptor. mdpi.com

Specifically, in a series of N-arylsulfonylindoles, the unsubstituted compound PUC-10 demonstrated a high affinity, which was diminished when substitutions were made at the C-5 position. This suggests that the size and electronic nature of substituents at this position can preclude the ligand from optimally fitting within the receptor's binding site. mdpi.com

Table 1: 5-HT6 Receptor Binding Affinity of Selected N-Arylsulfonylindole Analogs

CompoundC-5 SubstitutionAr2 GroupKi (nM)
PUC-10 H2-methoxyphenyl14
4d F2-methoxyphenyl58
4l OCH32-methoxyphenyl160

Data sourced from studies on related N-arylsulfonylindole derivatives to illustrate structure-activity relationships. mdpi.com

Compounds based on the sulfonamide scaffold have been identified as potent and selective 5-HT6 receptor antagonists. nih.gov Functional assays are critical in determining whether a ligand that binds to the receptor acts as an antagonist (blocking the receptor's activity) or an agonist (mimicking the effect of the natural ligand, serotonin). For 5-HT6 receptor modulators, this is often assessed by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Studies on various classes of 5-HT6 ligands, including those with a sulfonamide core, confirm their antagonistic properties. mdpi.comnih.gov For instance, substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been characterized as high-affinity and selective 5-HT6 antagonists. nih.gov This antagonistic action is considered a key mechanism for their potential effects on cognitive function, as demonstrated in pre-clinical models. mdpi.com The research indicates a clear trend for compounds containing the piperidinyl sulfonamide moiety to function as antagonists at the 5-HT6 receptor.

Janus Kinase (JAK) Family Inhibition

While structurally distinct from the simple piperidinyl propane-1-sulfonamide (B152785), a more complex derivative, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide, has been extensively studied for its role as an inhibitor of the Janus kinase (JAK) family.

PF-04965842 (also known as Abrocitinib) is an oral small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1). pfizer.com The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). mdpi.com These enzymes are crucial for intracellular signal transduction following cytokine binding to their receptors. iiab.mewikipedia.org The selectivity of PF-04965842 for JAK1 is a key feature, as inhibiting different JAK isoforms can lead to different biological effects. Selective inhibition of JAK1 is hypothesized to offer a more favorable safety profile compared to pan-JAK inhibitors by potentially avoiding effects associated with the inhibition of other JAK family members, such as JAK2. nih.gov

The mechanism of action for JAK inhibitors involves blocking the JAK-STAT signaling pathway. nih.govyoutube.com This pathway is initiated when cytokines bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs. mdpi.com Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. iiab.meyoutube.com The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the cell nucleus, and regulate the transcription of target genes. mdpi.com

By selectively inhibiting JAK1, PF-04965842 prevents the phosphorylation and activation of STAT proteins. ontosight.ai This disruption of the signaling cascade modulates the activity of multiple cytokines implicated in inflammatory and immune responses. ontosight.ai Specifically, the inhibition of JAK1 is thought to interfere with the signaling of key cytokines such as interleukin (IL)-4, IL-13, IL-31, and interferon-gamma (IFN-γ), all of which are involved in the pathophysiology of various inflammatory conditions. pfizer.com

Table 2: Cytokine Signaling Pathways Dependent on JAK1

Cytokine(s)JAK Partner(s)Biological Role
IFN-γ JAK2Pro-inflammatory responses
IL-4, IL-13 JAK3, TYK2Th2-mediated inflammation, allergy
IL-6 JAK2, TYK2Acute phase response, inflammation
IL-31 JAK2Pruritus (itch) signaling

This table illustrates the involvement of JAK1 in various cytokine signaling pathways relevant to inflammatory diseases. pfizer.comnih.govnih.gov

Cannabinoid-1 Receptor (CB1R) Antagonism

The N-piperidinyl moiety is also a feature of compounds that interact with the Cannabinoid-1 Receptor (CB1R). The CB1R is primarily found in the brain and is involved in regulating a wide range of physiological processes. While the pyrazole (B372694) carboxamide scaffold, as seen in the well-known CB1R antagonist/inverse agonist rimonabant, is more extensively documented, the potential for other N-piperidinyl-containing structures to exhibit affinity for this receptor has been an area of interest. nih.govsemanticscholar.org

Pre-clinical signal transduction assays have demonstrated that aryl pyrazole compounds containing an N-piperidinyl group can act as both antagonists and inverse agonists at the CB1 receptor. nih.gov As antagonists, they block the receptor from being activated by cannabinoid agonists. As inverse agonists, they can reduce the basal level of receptor activity in the absence of an agonist. nih.govsemanticscholar.org This dual action has been characterized in preparations where the CB1R is endogenously expressed. nih.gov While direct and extensive research specifically linking the this compound core structure to CB1R antagonism is less prevalent than for other targets, the presence of the N-piperidinyl group suggests a potential for interaction that warrants further investigation, following the structure-activity principles established by related compounds.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, playing a pivotal role in inflammation. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH stabilizes the levels of beneficial EETs, making sEH a significant therapeutic target for managing inflammatory conditions and neuroinflammation. nih.govnih.gov

The piperidine (B6355638) moiety, a core component of this compound, is a key structural feature in several known potent sEH inhibitors (sEHIs). nih.gov For instance, a series of 2-(Piperidin-4-yl)acetamides have been developed as potent sEHIs with anti-inflammatory activity. nih.gov Similarly, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is another well-characterized potent sEH inhibitor that is widely used in preclinical research to modulate inflammation and protect against conditions like hypertension and neurodegeneration. researchgate.net The presence of the piperidin-4-yl group in this compound suggests that it may also interact with and inhibit the sEH enzyme, thereby preventing the degradation of anti-inflammatory EETs.

Compound Class / ExampleKey Structural FeatureObserved Preclinical ActivityReference
2-(Piperidin-4-yl)acetamidesPiperidinePotent sEH inhibition with anti-inflammatory effects nih.gov
TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)PiperidinePotent sEH inhibition, used to study hypertension and neurodegeneration researchgate.net
UB-SCG-51 / UB-SCG-74Not specifiedsEH inhibition regulates neuroinflammation and promotes neuroprotection nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are vital for regulating pH in various tissues. The sulfonamide functional group is a cornerstone of CA inhibitor design, as it acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site and blocking its catalytic activity. nih.govnih.gov

Numerous compounds that feature both a sulfonamide group and a piperidine ring have been synthesized and demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including those associated with tumors like hCA IX and hCA XII. nih.govnih.gov For example, series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives and 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as nanomolar inhibitors of several hCA isoforms. nih.govnih.gov The combined presence of the essential sulfonamide pharmacophore and the piperidine scaffold in this compound strongly indicates its potential to function as a carbonic anhydrase inhibitor.

Compound Class / ExampleTarget IsoformsReported Inhibitory Potency (Ki)Reference
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., 7h)hCA IX1.2 nM nih.gov
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., 7b)hCA XII4.3 nM nih.gov
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (e.g., 6, 16, 20)hCA IX0.8 - 0.9 nM nih.gov

Exploration of Other Potential Biological Targets and Pathways

The structural motifs within this compound—the sulfonamide group and the piperidine ring—are prevalent in compounds active against a diverse range of other biological targets. cymitquimica.com This suggests that its mechanism of action may extend beyond sEH and CA inhibition.

Janus Kinase (JAK) Inhibition : The propane-1-sulfonamide moiety is present in potent kinase inhibitors. For instance, PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide) was identified as a selective JAK1 inhibitor and advanced as a clinical candidate for treating autoimmune diseases. nih.gov

Opioid and Sigma Receptors : The piperidine ring is a well-known scaffold in medicinal chemistry for targeting the central nervous system. Derivatives of diaryl amino piperidines have been developed as potent delta opioid receptor agonists for pain relief. nih.gov Furthermore, the piperidine moiety is a common structural feature in ligands designed to bind to sigma receptors, which are implicated in a variety of neurological functions and diseases.

Antimicrobial Activity : The sulfonamide class of compounds has a long history as antimicrobial agents that act by inhibiting folic acid synthesis in bacteria. nih.govontosight.ai The presence of this functional group suggests a potential for antimicrobial activity. cymitquimica.com

Potential Target ClassRelevant Structural MoietyExample from Preclinical ResearchReference
Janus Kinase (JAK)Propane-1-sulfonamidePF-04965842 is a selective JAK1 inhibitor. nih.gov
Delta Opioid ReceptorsPiperidineDiaryl amino piperidines show potent agonist activity. nih.gov
Sigma ReceptorsPiperidineThe piperidine moiety is a common feature of sigma receptor ligands.
Bacterial Dihydropteroate (B1496061) SynthaseSulfonamideThe sulfonamide class is known for its antimicrobial properties. nih.govcymitquimica.com

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of N-(piperidin-4-yl)alkanesulfonamide analogs are crucial for their interaction with biological targets. A typical pharmacophore model for this class of compounds, when targeting enzymes or receptors, often includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and a basic nitrogen atom capable of forming ionic interactions.

The key pharmacophoric elements can be summarized as follows:

Basic Nitrogen Center: The secondary amine within the piperidine (B6355638) ring is typically protonated at physiological pH, acting as a crucial cationic center for interaction with anionic residues (e.g., aspartate, glutamate) in a binding pocket.

Sulfonamide Moiety: The sulfonamide group is a critical interaction point, with the oxygen atoms acting as hydrogen bond acceptors and the NH group serving as a hydrogen bond donor. This dual nature allows for specific and strong interactions with the target protein.

Hydrophobic Alkyl Chain: The propane (B168953) side chain contributes to the hydrophobic interactions within the binding site. The length and branching of this chain can significantly influence binding affinity.

Piperidine Ring: The piperidine ring itself serves as a central scaffold, orienting the other functional groups in a specific spatial arrangement for optimal binding.

Impact of Substituent Variation on Potency and Selectivity

Systematic modifications of the N-(Piperidin-4-YL)propane-1-sulfonamide scaffold have been explored to enhance potency and selectivity for various biological targets. These modifications typically focus on the piperidine ring and the sulfonamide linker and side chain.

Piperidine Ring Modifications

The piperidine ring offers several positions for substitution, with the nitrogen atom (N-1) and the carbon atoms of the ring being primary targets for modification.

N-Substitution: Alkylation or arylation of the piperidine nitrogen can have a profound impact on biological activity. In a study of sulfonamides bearing a piperidine nucleus targeting cholinesterases, N-ethyl substitution was found to decrease the inhibitory potential compared to the unsubstituted analogs. nih.gov This suggests that for certain targets, an unsubstituted piperidine nitrogen is preferred for optimal interaction.

Conversely, in other contexts, N-substitution can be beneficial. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), the propylsulfonyl group on the piperazine (B1678402) nitrogen was a key feature for activity. nih.gov While this is a piperazine, it highlights the importance of the substituent on the nitrogen in that position of the ring.

Compound Modification Target Activity
This compound---
N-Ethyl-N-(Piperidin-4-YL)propane-1-sulfonamideN-Ethyl substitution on piperidineAcetylcholinesteraseDecreased inhibitory potential nih.gov

Sulfonamide Linker and Side Chain Optimization

The sulfonamide linker and the associated alkyl side chain are critical for fine-tuning the electronic and hydrophobic properties of the molecule.

Alkyl Chain Length and Branching: The length of the alkyl chain in N-(piperidin-4-yl)alkanesulfonamides can influence the hydrophobic interactions with the target. While specific data for the propane chain variation in the title compound is limited, studies on related sulfonamide derivatives targeting aromatase have shown that a two-methylene linker between the sulfonamide nitrogen and a heterocyclic ring is optimal for activity. mdpi.com This suggests that a certain linker length is crucial for positioning the terminal group correctly within the binding pocket.

Sulfonamide Group Modification: The sulfonamide group itself is a cornerstone of the pharmacophore. Its ability to act as a bioisostere for a carboxylic acid group provides advantages in drug design, such as improved metabolic stability and membrane permeability. drughunter.com

Isosteric Replacements and Bioisosterism in Analog Design

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, isosteric replacements can be considered for various parts of the molecule.

Sulfonamide Isosteres: The sulfonamide group can be replaced by other acidic moieties or groups with similar hydrogen bonding capabilities. For example, an N-acylsulfonamide is often used as a carboxylic acid bioisostere. cardiff.ac.uknih.gov While direct replacement of the propanesulfonamide in the title compound is not widely reported, the principle of using bioisosteres for the sulfonamide functional group is a well-established strategy in drug design to improve properties like acidity and cell permeability. cardiff.ac.uknih.gov

Piperidine Ring Bioisosteres: The piperidine ring can be replaced by other cyclic amines or heterocyclic scaffolds to explore different conformational spaces and introduce new interaction points. For instance, replacement with a piperazine ring introduces an additional site for substitution, which can be exploited to modulate properties such as solubility and target selectivity.

Stereochemical Influences on Biological Activity

For example, in a series of alkyl/phenylalkyl piperidine analogues targeting the μ opioid receptor, the (3R, 4S)-enantiomer was found to be significantly more potent than its (3S, 4R)-counterpart, demonstrating the critical role of stereochemistry in receptor binding. nih.gov This highlights that if a chiral center were introduced into the this compound structure, for instance by substitution on the piperidine ring or the propane chain, it would be highly likely that the biological activity would be stereospecific. The synthesis of single enantiomers and their biological evaluation would be a crucial step in the optimization of such analogs.

Computational Chemistry and Molecular Modeling Applications

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. uq.edu.au A pharmacophore model for N-(Piperidin-4-YL)propane-1-sulfonamide and its analogs would typically be generated from a set of molecules with known biological activity.

The process involves aligning the active compounds and identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. chemscene.com For this compound, key pharmacophoric features would likely include the hydrogen bond donor (sulfonamide N-H), hydrogen bond acceptors (sulfonamide oxygens), and the hydrophobic propyl and piperidine (B6355638) groups.

Once a hypothesis is generated, it must be validated. Validation is a critical step to ensure the model is statistically robust and has predictive power. chemscene.com This is often achieved by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive accuracy). chemscene.com A successful model will be able to accurately predict the activity of the compounds in the test set, demonstrating its utility for screening new, potentially active molecules. chemscene.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental to understanding how modifications to a molecule's structure can influence its efficacy. unar.ac.id

2D and 3D QSAR Analysis

QSAR studies can be performed in two or three dimensions. 2D-QSAR analysis correlates biological activity with physicochemical properties or "descriptors" that can be calculated from the 2D structure, such as molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA). mdpi.comnih.gov For a series of analogs of this compound, a 2D-QSAR model could reveal, for example, that increasing lipophilicity leads to higher activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed view by considering the 3D arrangement of the molecules. researchgate.netnih.gov These techniques calculate steric and electrostatic fields around a set of aligned compounds and correlate these fields with biological activity. nih.gov A 3D-QSAR study on this compound derivatives could generate contour maps indicating where bulky groups or electronegative atoms would be favorable or unfavorable for activity, providing direct guidance for structural optimization. nih.gov

Predictive Modeling of Biological Activity

The primary goal of any QSAR model is its predictive capability. unar.ac.id By establishing a robust correlation between structure and activity, these models can be used to forecast the biological activity of novel compounds before they are synthesized. researchgate.net This predictive power significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. unar.ac.id

Predictive models are built using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN). nih.gov For a series of compounds related to this compound, a validated QSAR model could predict the activity of new derivatives with different substituents on the piperidine ring or alterations to the propane (B168953) chain, thereby accelerating the identification of more potent molecules. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme.

Ligand-Protein Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. For this compound, this process would involve computationally placing the molecule into the active site of a relevant protein target. The simulation would then explore various binding poses and score them based on factors like intermolecular forces, predicting the most stable and likely interaction mode. Studies on other sulfonamide derivatives have successfully used docking to predict binding affinities, often measured in kcal/mol, and identify key interactions.

Binding Mode Analysis

Following docking, a detailed analysis of the predicted binding mode reveals specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the sulfonamide group could form hydrogen bonds with amino acid residues in the binding site, while the piperidine and propyl groups could engage in hydrophobic interactions.

Molecular Dynamics (MD) simulations can further refine this analysis by simulating the movement of atoms in the ligand-protein complex over time. An MD simulation provides a dynamic view of the interaction, assessing the stability of the predicted binding pose and revealing how the protein might change its conformation to accommodate the ligand. This provides a more realistic and robust understanding of the binding event than the static picture offered by docking alone.

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing.

While the piperidine and sulfonamide moieties are common in medicinal chemistry and are well-represented in commercially available screening libraries like the ZINC database, specific data on the performance or inclusion of this compound in any such screening campaign is not available in the public domain. Consequently, it is not possible to provide detailed research findings, data tables on binding affinities, or specific examples of its application in the discovery of novel ligands for any particular biological target.

The absence of such specific data precludes a detailed discussion on its role in virtual screening for novel ligand discovery.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structural framework of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For N-(Piperidin-4-YL)propane-1-sulfonamide, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the protons on the propane (B168953) chain, the piperidine (B6355638) ring, and the amine groups. Key diagnostic features would include the chemical shifts (δ), signal multiplicities (e.g., triplet, multiplet), and integration values, which correspond to the number of protons for each signal. For instance, the protons of the ethyl group attached to the sulfonyl moiety would likely appear as a triplet and a quartet, while the protons on the piperidine ring would present more complex splitting patterns due to their various axial and equatorial environments.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic, attached to a heteroatom, etc.). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data Table

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
CH₃ (propane)Triplet~10-15
CH₂ (propane, adjacent to CH₃)Sextet~15-25
CH₂ (propane, adjacent to SO₂)Triplet~50-60
CH (piperidine, C4)Multiplet~45-55
CH₂ (piperidine, C3/C5)Multiplet~30-40
CH₂ (piperidine, C2/C6)Multiplet~40-50
NH (sulfonamide)Broad SingletN/A
NH (piperidine)Broad SingletN/A

Note: This table is illustrative and not based on experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands. Key vibrations would include the N-H stretching of the sulfonamide and the secondary amine of the piperidine ring, typically appearing in the region of 3200-3400 cm⁻¹. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are highly characteristic and would be expected in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. acs.org C-H stretching vibrations from the aliphatic propane and piperidine groups would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for compounds containing chromophores, such as conjugated systems or aromatic rings. As this compound lacks significant chromophores, its UV-Vis spectrum would be expected to show minimal absorption in the 200-800 nm range, primarily end absorption at shorter wavelengths.

Mass Spectrometry for Molecular Mass Confirmation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of the molecular ion can be measured with very high accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₈N₂O₂S), HRMS would confirm the expected molecular weight of 206.31 g/mol and its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information, showing characteristic losses of fragments such as the propyl group or parts of the piperidine ring.

X-ray Crystallography for Solid-State and Co-crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. The analysis would reveal the conformation of the piperidine ring (typically a chair conformation) and the geometry around the sulfonamide group. Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the sulfonamide and piperidine N-H groups and the sulfonyl oxygen atoms. These interactions are crucial in understanding the supramolecular chemistry of sulfonamides. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients (APIs) as different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify and differentiate these crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline structure.

Different polymorphs of a compound will produce unique PXRD patterns due to the different arrangement of molecules in the crystal lattice. These differences are observed in the peak positions (2θ values) and their relative intensities. For instance, two polymorphs of a sulfonamide, designated as Form I and Form II, would be expected to show distinct peaks in their respective diffractograms.

Table 1: Representative Powder X-ray Diffraction Peak Data for Two Polymorphs of a Sulfonamide Compound

Polymorph I Polymorph II
2θ Angle (°) 2θ Angle (°)
8.510.2
12.314.8
15.718.5
19.120.7
21.922.4
24.625.1
28.229.9

This table presents hypothetical data for illustrative purposes, based on typical PXRD patterns observed for sulfonamide polymorphs.

The data in Table 1 demonstrates that by comparing the experimental PXRD pattern of a sample of this compound to established patterns of known polymorphs, one can identify the crystalline form present. Furthermore, PXRD can be used to detect the presence of multiple polymorphs in a single sample and to monitor for any polymorphic transformations that may occur during manufacturing or storage. rigaku.comcreative-biostructure.comamericanpharmaceuticalreview.com

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and confirming the identity of pharmaceutical compounds like this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities.

A typical HPLC method for a piperidine-containing sulfonamide would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The identity of the compound is confirmed by comparing its retention time (the time it takes for the compound to elute from the column) with that of a certified reference standard. Purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

While a specific, validated HPLC method for this compound is not publicly documented, a general method can be described based on the analysis of similar molecules. nih.govwu.ac.thwu.ac.th

Table 2: Typical HPLC Parameters for the Analysis of a Piperidine-Sulfonamide Derivative

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C
Expected Retention Time 4.5 minutes
Purity Specification ≥ 98.0%

This table provides a representative HPLC method. Actual conditions would require optimization and validation for this compound.

In such a method, a sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the pure compound. The presence of any other peaks would indicate impurities, which can be quantified based on their peak areas. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its reliability for routine quality control analysis. researchgate.netresearchgate.net

Pre Clinical Pharmacological Investigations and Potential Applications

In Vivo Proof-of-Concept Studies in Relevant Disease Models

In vivo studies are critical for establishing the potential therapeutic efficacy of a compound. However, specific in vivo data for N-(Piperidin-4-YL)propane-1-sulfonamide in models of autoimmune disease, metabolic syndrome, or for cognitive enhancement are not currently published.

Efficacy in Autoimmune Disease Models (e.g., rat adjuvant-induced arthritis)

While related compounds have been investigated for their anti-inflammatory properties, there is no specific published data on the efficacy of this compound in the rat adjuvant-induced arthritis model or other relevant autoimmune disease models. Such studies would typically involve monitoring disease progression through clinical scoring and biomarker analysis.

Investigations in Metabolic Syndrome Models

There is no available research detailing the investigation of this compound in animal models of metabolic syndrome. These studies would be necessary to understand any potential effects on parameters such as glucose tolerance, insulin (B600854) sensitivity, and body weight.

Cognitive Enhancer Activity Studies

The potential for this compound to act as a cognitive enhancer has not been explored in published preclinical studies. Standard behavioral tests, such as the novel object recognition task or the Morris water maze, which are used to assess learning and memory, have not been reported for this compound.

Broad Spectrum Biological Activities

There is no direct scientific evidence to report on the broad-spectrum biological activities of this compound. The biological profile of a compound is determined by its unique three-dimensional structure and its interaction with specific biological targets. Although general activities can be hypothesized based on its chemical class, specific experimental validation is required to confirm any pharmacological effects.

No studies have been published detailing the antimicrobial properties of this compound. Consequently, there is no data available, such as Minimum Inhibitory Concentration (MIC) values, against any bacterial or fungal strains. While the sulfonamide functional group is a well-known pharmacophore in many antibacterial drugs, this does not guarantee that this compound will exhibit such activity.

There are no available research findings on the antiparasitic activity of this compound. Specifically, no investigations into its efficacy against Plasmodium falciparum, the parasite responsible for malaria, have been reported. Therefore, no data, including IC50 values, can be presented.

Scientific literature lacks any reports on the in vitro anticancer activity of this compound. No studies have been conducted to evaluate its cytotoxic effects on any cancer cell lines. As a result, there is no data, such as IC50 values, to include in this section.

Future Research Directions and Emerging Opportunities

Design of Next-Generation Analogues with Improved Selectivity and Potency

The primary goal in optimizing the N-(piperidin-4-yl)propane-1-sulfonamide scaffold is to enhance its potency against specific biological targets while improving selectivity to minimize off-target effects. This can be achieved through systematic structural modifications guided by structure-activity relationship (SAR) studies.

Future design strategies will likely focus on several key areas:

Modification of the Sulfonamide Moiety: The sulfonamide group is crucial for interacting with target proteins, often through hydrogen bonding. mdpi.com Altering the alkyl group (propane) on the sulfonyl component could modulate lipophilicity and steric interactions within the target's binding pocket. For instance, replacing the propyl group with bulkier or more constrained cyclic structures could enhance binding affinity and selectivity.

Functionalization of the Piperidine (B6355638) Ring: The piperidine ring is a highly versatile component that can be modified to improve physicochemical properties and biological activity. researchgate.net Introducing chiral centers on the piperidine ring can lead to stereoisomers with significantly different potencies and selectivities. researchgate.net The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing cardiac hERG toxicity. researchgate.net

X-ray crystallographic analysis of ligand-protein complexes can provide invaluable insights into the binding mode of the scaffold, guiding the rational design of analogues with improved target engagement. osti.gov By understanding the key interactions, medicinal chemists can design molecules that optimize these contacts for greater potency and specificity.

Table 1: Potential Strategies for Analogue Design

Molecular Component Modification Strategy Desired Outcome
Propyl Sulfonamide Substitution with varied alkyl/aryl groups Improved binding affinity, altered lipophilicity
Piperidine Ring Introduction of stereocenters, substitution Enhanced potency, improved selectivity, better pharmacokinetics

Exploration of Novel Therapeutic Indications for the Scaffold

The inherent versatility of the sulfonamide and piperidine components suggests that the this compound scaffold could be effective across a wide range of diseases. mdpi.comnih.gov While its initial applications might be in one area, future research should explore its potential in other therapeutic indications.

Anticancer Agents: Sulfonamide-based compounds have a broad spectrum of applicability in targeting various cancer types. mdpi.com They can act as multi-target agents, and their structural versatility allows for the design of molecules with favorable properties for anticancer treatment. mdpi.com For example, novel sulfonamide derivatives have been investigated as aromatase inhibitors for ER+ breast cancer. mdpi.com The piperidine moiety is also a critical intermediate in the synthesis of novel anticancer agents.

Antibacterial and Agrochemical Agents: There is a pressing need for new antibacterial agents due to rising antibiotic resistance. Piperidine sulfonamide derivatives have shown excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.comnih.gov One such compound was found to interact with dihydropteroate (B1496061) synthase and damage the bacterial cell membrane. nih.gov This highlights the potential for developing new bactericides for managing plant bacterial diseases, an unconventional but important therapeutic area. mdpi.comnih.gov

Anti-inflammatory and Autoimmune Diseases: The piperidine sulfonamide scaffold is related to structures found in Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis. osti.gov By modifying the core structure, it may be possible to develop highly selective inhibitors of specific JAK isoforms or other kinases involved in inflammatory signaling pathways. osti.gov

Neurodegenerative Disorders: The piperidine moiety is a common feature in ligands that target sigma receptors and other central nervous system (CNS) targets. Derivatives of compounds containing linked piperidine rings have shown promise as potential treatments for neurodegenerative conditions like Alzheimer's disease.

Table 2: Potential Therapeutic Areas for the Piperidine Sulfonamide Scaffold

Therapeutic Area Potential Target/Mechanism Rationale
Oncology Kinase Inhibition, Aromatase Inhibition Sulfonamides are established anticancer pharmacophores. mdpi.com
Infectious Diseases Dihydropteroate Synthase, Cell Membrane Integrity Demonstrated activity against plant bacterial pathogens. mdpi.comnih.gov
Autoimmune Disorders Janus Kinase (JAK) Inhibition Structural similarity to known JAK inhibitors. osti.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Predictive Modeling: AI/ML models can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds before they are synthesized. msd.comnih.gov This allows researchers to prioritize the synthesis of analogues with the highest probability of success, saving significant time and resources. nih.gov Quantitative Structure-Property Relationship (QSPR) analysis, for instance, can provide insights into the structure-activity relationships that are essential for drug design and optimization. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the this compound scaffold as a starting point and defining criteria for potency, selectivity, and drug-like properties, these algorithms can generate optimized molecular structures targeting a specific biological activity. nih.gov This approach can rapidly explore a vast chemical space to identify novel and potent drug candidates. frontiersin.org

Scaffold Hopping and Bioisosteric Replacement: ML algorithms can identify novel core structures (scaffold hopping) or functional groups (bioisosteric replacement) that mimic the key interactions of the parent scaffold but possess improved properties. This can lead to the discovery of compounds with entirely new intellectual property and potentially better therapeutic profiles.

The integration of AI/ML is not meant to replace medicinal chemists but to augment their expertise, enabling a more data-driven and efficient approach to drug design. frontiersin.org

Development of Advanced Synthetic Strategies for Complex Piperidine Sulfonamides

As the design of more complex and stereochemically defined analogues of this compound becomes a priority, the development of advanced and efficient synthetic methods is crucial. Traditional multi-step syntheses can be inefficient and costly. news-medical.net Modern organic synthesis offers a toolkit of powerful reactions to overcome these challenges. numberanalytics.com

Modular and Convergent Synthesis: Future synthetic efforts will focus on modular approaches where the piperidine, sulfonamide, and other key fragments are synthesized separately and then coupled together late in the synthesis. mdpi.com This allows for greater flexibility and the rapid generation of a library of diverse analogues.

Stereoselective Synthesis: To access specific enantiomers or diastereomers of substituted piperidine rings, stereoselective synthetic methods are essential. nih.gov This includes techniques like iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or stereoselective cyclization reactions. nih.gov The use of chiral auxiliaries and catalysts can induce high levels of stereoselectivity. numberanalytics.com

Novel C-H Activation and Cross-Coupling Methods: A recent breakthrough in piperidine synthesis combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-step process allows for the direct functionalization of the piperidine ring, dramatically simplifying how complex piperidines are built and reducing the number of steps required from 7-17 to just 2-5. news-medical.net

Photochemical Methods: Innovative techniques like Excited State Intramolecular Proton Transfer (ESIPT) are being explored as powerful tools for rapidly accessing complex polyheterocycles, including those with fused cyclic sulfonamide moieties. mdpi.comresearchgate.net These light-induced reactions can build significant molecular complexity in a single, experimentally simple step. mdpi.com

By embracing these advanced synthetic strategies, chemists can efficiently produce complex and diverse libraries of this compound analogues for biological evaluation, accelerating the discovery of next-generation therapeutics.

Q & A

Q. What are the key steps in synthesizing N-(Piperidin-4-YL)propane-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidin-4-amine core. For example:

Sulfonylation : Reacting propane-1-sulfonyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine in THF at 0–25°C) to form the sulfonamide bond .

Purification : Crude product is purified via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water .

  • Critical Parameters : Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation). Solvent polarity affects reaction kinetics and purity .

Q. How is the purity and structural identity of N-(Piperidin-4-YL)propane-1-sulfonamide confirmed?

  • Methodological Answer :
Technique Purpose Key Observations
HPLC Purity assessmentRetention time compared to standards; ≥95% purity required for research use .
NMR Structural confirmation¹H/¹³C NMR: Peaks for sulfonamide (-SO₂NH-), piperidine ring protons (δ 2.5–3.5 ppm), and propane chain (δ 1.0–1.5 ppm) .
Mass Spectrometry Molecular weight verificationESI-MS: [M+H]⁺ ion at m/z corresponding to C₈H₁₆N₂O₂S (calc. 204.1) .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonamide group. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between NMR, MS, and XRPD data often arise from polymorphism or residual solvents. Strategies include:
  • XRPD Analysis : Compare experimental diffraction patterns with simulated data from single-crystal structures to confirm lattice packing .
  • Variable-Temperature NMR : Detect dynamic effects (e.g., piperidine ring puckering) that broaden peaks at room temperature .
  • TGA-DSC : Identify solvent residues or decomposition events that skew mass spectrometry results .

Q. What strategies optimize the yield of N-(Piperidin-4-YL)propane-1-sulfonamide in multi-step syntheses?

  • Methodological Answer :
  • Reaction Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .
  • Yield Data :
Step Yield (Unoptimized) Yield (Optimized)
Sulfonylation60–70%85–90% (with DMAP, 0°C)
Purification50% loss<10% loss (via recrystallization)

Q. How is N-(Piperidin-4-YL)propane-1-sulfonamide evaluated for biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., PI3K) using fluorescence-based substrates. IC₅₀ values are calculated via dose-response curves .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Dose ranges: 1–100 µM, 48–72 hr exposure .
  • Data Interpretation : Compare with control sulfonamides to assess structure-activity relationships (SAR) .

Q. What computational methods support the design of derivatives based on N-(Piperidin-4-YL)propane-1-sulfonamide?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., carbonic anhydrase). Key interactions: Sulfonamide oxygen with Zn²⁺ in active sites .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.